molecular formula C16H20N4O3S B2444433 N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide CAS No. 1705944-66-6

N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide

Cat. No.: B2444433
CAS No.: 1705944-66-6
M. Wt: 348.42
InChI Key: CPAVZXHPIDHTHI-UHFFFAOYSA-N
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Description

N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide is an intriguing compound known for its complex structure and potential applications in various fields It features a thiophene ring, a piperidine moiety, and an oxadiazole ring, which contribute to its unique chemical behavior and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide typically involves a multi-step process. One possible synthetic route includes:

  • Formation of the 1,2,4-oxadiazole ring through the reaction of an amidoxime with a suitable acid chloride.

  • Thiophene ring introduction via a palladium-catalyzed coupling reaction.

  • Integration of the piperidine moiety through nucleophilic substitution.

  • Final acetamide formation by acylation of the amino group.

Industrial Production Methods: In an industrial setting, the production process would be scaled up, with careful optimization of reaction conditions to maximize yield and purity. This includes:

  • Using high-throughput screening for catalyst selection.

  • Continuous flow reactors for better reaction control.

  • Implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide undergoes various chemical reactions:

  • Oxidation: : It can be oxidized to form sulfoxide or sulfone derivatives.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the carbonyl group, leading to corresponding alcohols or amines.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly on the thiophene and piperidine rings.

Common Reagents and Conditions: Common reagents used in these reactions include:

  • Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Halogens, alkylating agents, and nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions are highly dependent on the specific conditions and reagents used. Common products include:

  • Sulfoxide and sulfone derivatives from oxidation.

  • Alcohols and amines from reduction.

  • Halogenated or alkylated derivatives from substitution reactions.

Scientific Research Applications

N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide has diverse applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Explored for its potential as a biochemical probe to study cellular mechanisms.

  • Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.

  • Industry: : Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide exerts its effects is linked to its interaction with molecular targets:

  • It may bind to specific enzymes or receptors, modulating their activity.

  • The oxadiazole and thiophene rings can engage in π-π stacking interactions, influencing binding affinity and specificity.

  • Its effects on cellular pathways could involve inhibition of certain signaling cascades, leading to therapeutic benefits.

Comparison with Similar Compounds

When compared to other compounds with similar structures, N-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide stands out due to:

  • Structural Uniqueness: : The combination of thiophene, oxadiazole, and piperidine moieties.

  • Reactivity: : Its ability to undergo a wide range of chemical reactions.

  • Applications: : Broad scope of scientific research applications.

List of Similar Compounds:
  • **N-(2-oxo-2-(3-(phenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide

  • **N-(2-oxo-2-(3-((3-(furanyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)acetamide

This compound's unique combination of functional groups and its versatile chemical behavior make it a valuable subject of study across multiple scientific disciplines.

Properties

IUPAC Name

N-[2-oxo-2-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-11(21)17-8-15(22)20-5-2-3-12(9-20)7-14-18-16(19-23-14)13-4-6-24-10-13/h4,6,10,12H,2-3,5,7-9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPAVZXHPIDHTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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